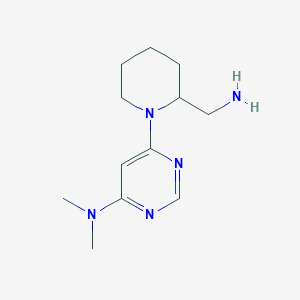

6-(2-(aminomethyl)piperidin-1-yl)-N,N-dimethylpyrimidin-4-amine

Description

6-(2-(Aminomethyl)piperidin-1-yl)-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative featuring a piperidine ring substituted with an aminomethyl group at the 2-position and a dimethylamine group at the 4-position of the pyrimidine core. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and immunomodulatory properties .

Properties

IUPAC Name |

6-[2-(aminomethyl)piperidin-1-yl]-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5/c1-16(2)11-7-12(15-9-14-11)17-6-4-3-5-10(17)8-13/h7,9-10H,3-6,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMFQPMXAIOUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)N2CCCCC2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread , suggesting that they may interact with a variety of biological targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives would be an important area of study given their widespread use in the pharmaceutical industry .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

Biochemical Analysis

Biochemical Properties

6-(2-(aminomethyl)piperidin-1-yl)-N,N-dimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with muscarinic receptors, which are a type of G protein-coupled receptor involved in various physiological processes. The nature of these interactions often involves binding to the active site of the receptor, leading to either inhibition or activation of the receptor’s function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time when exposed to certain environmental factors. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating receptor activity or enzyme function. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound. For instance, the compound may undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as well as its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity.

Biological Activity

6-(2-(aminomethyl)piperidin-1-yl)-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a dimethylpyrimidine moiety, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4. The compound features a piperidine ring attached to an aminomethyl group and a dimethyl-substituted pyrimidine, which contributes to its biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

- Antitumor Activity : Studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides have demonstrated significant inhibition of cell migration and invasion in vulvar epidermal carcinoma cells .

- Antiviral Effects : The inhibition of nucleotide biosynthesis pathways has been linked to antiviral activity. Targeting the pyrimidine pathway has shown potential in enhancing antiviral responses against viruses such as hepatitis E virus (HEV) by depleting nucleotide pools necessary for viral replication .

- Antimicrobial Properties : Some pyrimidine derivatives have been evaluated for their antimicrobial activity. The synthesis and evaluation of ferrocene-pyrimidine conjugates revealed promising antiplasmodial effects against Plasmodium falciparum, indicating the potential of these compounds in treating malaria .

Case Studies

- Antitumor Studies : In vitro studies on the effects of pyrimidine derivatives on A431 cells revealed that certain compounds significantly inhibited proliferation, suggesting that this compound may have similar effects due to its structural characteristics .

- Antiviral Mechanism : Research into the role of pyrimidine metabolism in viral infections highlighted how inhibiting specific enzymes in this pathway can lead to reduced viral replication. This suggests that this compound could be explored as a potential antiviral agent targeting these pathways .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other related pyrimidine compounds:

| Compound Name | Antitumor Activity | Antiviral Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Moderate | Yes | No |

| Compound B | High | Moderate | Yes |

| This compound | Potential | Potential | Potential |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Pyrimidine core with a piperidine group at position 6 and a methyl group at position 3.

- Key Differences: Lacks the aminomethyl substituent on the piperidine and the dimethylamine group at position 4.

- The methyl group at position 4 may enhance lipophilicity compared to the dimethylamine variant .

(6-Chloro-pyrimidin-4-yl)-dimethyl-amine

- Structure : Dimethylamine at position 4 and chlorine at position 6 of the pyrimidine.

- Key Differences : Replaces the piperidinyl group with chlorine, eliminating the piperidine’s conformational flexibility.

- This compound may serve as a synthetic intermediate rather than a bioactive agent .

N-Methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine

- Structure : Piperidine linked to a pyrimidine with methyl and isopropyl groups at positions 6 and 2, respectively.

- Key Differences: The isopropyl group introduces steric bulk, which may hinder binding to compact active sites.

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

- Structure : Piperazine (instead of piperidine) at position 6 and an N-butyl group.

- Key Differences: Piperazine’s additional nitrogen increases polarity and solubility.

N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine

- Structure: 4-Aminopiperidine at position 6 and an allyl group at the pyrimidine’s 4-position.

- Key Differences: The allyl group introduces unsaturation, altering electronic properties. The 4-aminopiperidine provides a secondary amine, differing from the primary aminomethyl group in the target compound .

Preparation Methods

Synthesis of the Piperidine Intermediate

The piperidine fragment, specifically the 2-(aminomethyl)piperidin-1-yl moiety, is a critical part of the molecule. Preparation methods typically start from nitroso or nitro precursors and involve catalytic hydrogenation or reductive amination.

Key Method: Catalytic Hydrogenation of 1-nitroso-2,6-dimethylpiperidine

- The preparation of 1-amino-2,6-dimethylpiperidine, a close analog to the aminomethylpiperidine moiety, is achieved by catalytic hydrogenation of 1-nitroso-2,6-dimethylpiperidine.

- This process uses a palladium catalyst partly poisoned with iron ions to improve selectivity and conversion efficiency.

- The hydrogenation is performed without solvents or solubilizers, typically at 20 to 80°C (preferably 30 to 50°C) under hydrogen pressures of 1 to 100 bar (preferably 2 to 25 bar).

- The catalyst is often Pd supported on carbon or alumina with Pd content of 1 to 10% by weight.

- After hydrogenation, the catalyst is separated, and the product is purified by rectification, separating aqueous and organic phases for reuse and recovery.

| Parameter | Details |

|---|---|

| Catalyst | Pd/C or Pd/Al₂O₃ partly poisoned with Fe ions |

| Pd content | 1–10% by weight |

| Temperature | 20–80°C (optimal 30–50°C) |

| Hydrogen pressure | 1–100 bar (optimal 2–25 bar) |

| Solvent | None (solvent-free conditions) |

| Product purification | Rectification, aqueous phase separation |

This method ensures high conversion and ecological advantages by avoiding solvents and reducing waste.

Coupling of Piperidine with Pyrimidine Core

The next step involves coupling the aminomethylpiperidine intermediate with a dimethylpyrimidin-4-amine derivative, typically through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Example: Palladium-Catalyzed Amination

- A solution of 2-amino-4-chloro-6-methylpyrimidine is reacted with 4-(dimethylamino)piperidine in acetonitrile.

- Catalysts such as Pd(OAc)₂ with ligands like xantphos and bases such as Cs₂CO₃ facilitate the coupling.

- Microwave irradiation at 60°C for 1.5 hours accelerates the reaction.

- The crude product is purified by column chromatography, yielding the desired coupled compound.

| Reagents | Conditions |

|---|---|

| 2-amino-4-chloro-6-methylpyrimidine | Acetonitrile solvent |

| 4-(dimethylamino)piperidine | 1.2 equivalents |

| Catalyst | Pd(OAc)₂ (0.1 equiv), xantphos ligand |

| Base | Cs₂CO₃ (2 equiv) |

| Temperature | 60°C (microwave irradiation) |

| Time | 1.5 hours |

| Purification | Column chromatography (MDC/methanol) |

This method provides a clean and efficient route to the pyrimidine-piperidine linkage.

Reductive Amination for Aminomethylation

An alternative approach to introduce the aminomethyl group on the piperidine nitrogen involves reductive amination:

- Starting from 4-bromopicolinaldehyde and N,N-dimethylpiperidin-4-amine, the aldehyde and amine undergo condensation.

- Sodium triacetoxyborohydride is used as a mild reducing agent in 1,2-dichloroethane at room temperature.

- The reaction proceeds overnight, followed by aqueous workup and organic extraction.

- The product is isolated as an oil with high yield (~81%).

| Reagents | Conditions |

|---|---|

| 4-bromopicolinaldehyde | 1.61 mmol |

| N,N-dimethylpiperidin-4-amine | 1.77 mmol |

| Reducing agent | Sodium triacetoxyborohydride (4.84 mmol) |

| Solvent | 1,2-dichloroethane |

| Temperature | Room temperature |

| Time | Overnight (ca. 18 h) |

| Yield | 81% |

This reductive amination method is valuable for introducing aminomethyl groups with good selectivity and yield.

Additional Synthetic Considerations

- The use of bases such as triethylamine or potassium carbonate is common to neutralize acids formed during coupling.

- Solvents like dimethylformamide (DMF), acetonitrile, and dichloromethane are frequently employed depending on the reaction step.

- Purification techniques typically involve silica gel chromatography with solvent systems tailored for polarity and compound stability.

- Reaction monitoring is performed using thin-layer chromatography (TLC) and spectroscopic methods (NMR, LC-MS).

Summary Table of Preparation Methods

| Step | Method | Key Reagents/Catalysts | Conditions | Yield/Remarks |

|---|---|---|---|---|

| 1. Piperidine amine synthesis | Catalytic hydrogenation | Pd/C or Pd/Al₂O₃ with Fe ions | 20–80°C, 1–100 bar H₂, solvent-free | High conversion, eco-friendly |

| 2. Pyrimidine-piperidine coupling | Pd-catalyzed amination | Pd(OAc)₂, xantphos, Cs₂CO₃ | 60°C microwave, 1.5 h | Efficient, clean reaction |

| 3. Aminomethylation | Reductive amination | Sodium triacetoxyborohydride | RT, overnight, DCE solvent | ~81% yield, mild conditions |

| 4. Purification | Chromatography | Silica gel, solvent mixtures | Varied solvent systems | High purity product |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2-(aminomethyl)piperidin-1-yl)-N,N-dimethylpyrimidin-4-amine, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, piperidine derivatives (e.g., 2-(aminomethyl)piperidine) may react with halogenated pyrimidines under basic conditions (e.g., K₂CO₃ in acetonitrile) . Characterization of intermediates should include:

- 1H/13C NMR : To confirm regioselectivity and monitor reaction progress. For example, δ 2.14 ppm (singlet for N,N-dimethyl groups) and δ 7.42–8.21 ppm (pyrimidine protons) are critical markers .

- Mass Spectrometry : To verify molecular weight and purity.

- HPLC : For purity assessment (>95% is standard for research-grade compounds) .

Q. How can researchers resolve contradictions in reported structural data for this compound?

- Methodological Answer : Use complementary techniques:

- X-ray Crystallography : SHELX programs (e.g., SHELXL/SHELXD) are widely used for small-molecule refinement. For example, dihedral angles between pyrimidine and piperidine rings can confirm spatial orientation .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict bond angles/energies and validate experimental data .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) to identify systematic errors .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorometric assays for cholinesterase or kinase inhibition, given the compound’s pyrimidine-piperidine scaffold .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., acetylcholinesterase active site). Focus on hydrogen bonding (amine groups) and π-π stacking (pyrimidine ring) .

- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-receptor complexes .

- Pharmacophore Mapping : Identify critical moieties (e.g., aminomethyl-piperidine) for target engagement .

Q. What strategies mitigate solubility challenges during formulation for in vivo studies?

- Methodological Answer :

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 6-(3-(aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride) .

- Prodrug Design : Esterification of amine groups to enhance lipophilicity and bioavailability .

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace N,N-dimethyl with cyclopropyl or trifluoromethyl groups) .

- Bioisosteric Replacement : Substitute pyrimidine with triazine to assess potency changes .

- Data Analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.